3-Amino-N-(methoxymethyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-(methoxymethyl)picolinamide is an organic compound belonging to the picolinamide family It features a picolinamide core with an amino group at the 3-position and a methoxymethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(methoxymethyl)picolinamide typically involves the following steps:
Starting Material: The synthesis begins with picolinamide, which is commercially available or can be synthesized from picolinic acid.
Amination: The 3-position of the picolinamide is aminated using reagents such as ammonia or amines under suitable conditions, often involving catalysts or high temperatures.
Methoxymethylation: The final step involves the introduction of the methoxymethyl group. This can be achieved using methoxymethyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(methoxymethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted picolinamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-N-(methoxymethyl)picolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including ligands for metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-N-(methoxymethyl)picolinamide depends on its application:
Enzyme Inhibition: It may act by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.
Therapeutic Effects: In medicinal applications, it may interact with specific molecular targets, such as receptors or proteins, to exert its effects. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Picolinamide: The parent compound without the amino and methoxymethyl groups.
3-Aminopicolinamide: Lacks the methoxymethyl group.
N-(Methoxymethyl)picolinamide: Lacks the amino group.
Uniqueness
3-Amino-N-(methoxymethyl)picolinamide is unique due to the presence of both the amino and methoxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs.
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-amino-N-(methoxymethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O2/c1-13-5-11-8(12)7-6(9)3-2-4-10-7/h2-4H,5,9H2,1H3,(H,11,12) |
InChI Key |
IIDSUCXUEWITMG-UHFFFAOYSA-N |
Canonical SMILES |
COCNC(=O)C1=C(C=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.